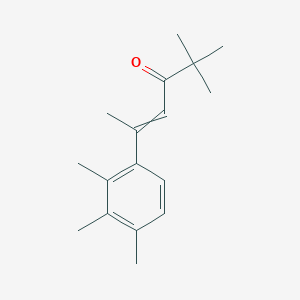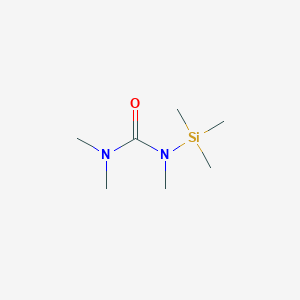
N,N,N'-Trimethyl-N'-(trimethylsilyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’-Trimethyl-N’-(trimethylsilyl)urea is a chemical compound with the molecular formula C7H20N2OSi2 and a molecular weight of 204.42 g/mol N,N’-Bis(trimethylsilyl)urea . This compound is characterized by the presence of trimethylsilyl groups attached to a urea backbone, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’-Trimethyl-N’-(trimethylsilyl)urea can be synthesized through the reaction of urea with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine . The reaction typically occurs in an organic solvent like dichloromethane. The general reaction scheme is as follows:
Urea+2(CH3)3SiCl→N,N’-Bis(trimethylsilyl)urea+2HCl
Industrial Production Methods
Industrial production of N,N,N’-Trimethyl-N’-(trimethylsilyl)urea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for reagent addition, stirring, and temperature control is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-Trimethyl-N’-(trimethylsilyl)urea undergoes various chemical reactions, including:
Silylation: It is used as a silylating agent to protect hydroxyl and carboxyl groups in organic compounds.
Substitution: It can react with aldehydes and ketones in the presence of trimethylsilyl trifluoromethanesulfonate to form Schiff bases.
Common Reagents and Conditions
Trimethylsilyl chloride: Used in the synthesis of N,N,N’-Trimethyl-N’-(trimethylsilyl)urea.
Trimethylsilyl trifluoromethanesulfonate: Used as a catalyst in the formation of Schiff bases.
Major Products Formed
Trimethylsilyl derivatives: Formed during silylation reactions.
Schiff bases: Formed during substitution reactions with aldehydes and ketones.
Scientific Research Applications
N,N,N’-Trimethyl-N’-(trimethylsilyl)urea has several applications in scientific research:
Organic Synthesis: Used as a silylating agent to protect functional groups during chemical reactions.
Gas Chromatography: Employed in the derivatization of polar compounds to enhance their volatility and detectability.
Pharmaceuticals: Utilized in the synthesis of intermediates for drug development.
Mechanism of Action
The mechanism of action of N,N,N’-Trimethyl-N’-(trimethylsilyl)urea involves the transfer of trimethylsilyl groups to target molecules. This process typically occurs through nucleophilic substitution, where the trimethylsilyl group replaces a hydrogen atom in hydroxyl or carboxyl groups . The resulting trimethylsiloxy groups enhance the stability and reactivity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,O-Bis(trimethylsilyl)acetamide: Another silylating agent used for similar purposes.
Trimethylsilyl chloride: Commonly used in the synthesis of trimethylsilyl derivatives.
Tris(trimethylsilyl)amine: Used in the synthesis of nitrogen-containing compounds.
Uniqueness
N,N,N’-Trimethyl-N’-(trimethylsilyl)urea is unique due to its dual functionality as both a silylating agent and a reagent for the formation of Schiff bases. Its ability to protect multiple functional groups simultaneously makes it a valuable tool in complex organic syntheses .
Properties
CAS No. |
65768-03-8 |
|---|---|
Molecular Formula |
C7H18N2OSi |
Molecular Weight |
174.32 g/mol |
IUPAC Name |
1,1,3-trimethyl-3-trimethylsilylurea |
InChI |
InChI=1S/C7H18N2OSi/c1-8(2)7(10)9(3)11(4,5)6/h1-6H3 |
InChI Key |
WHNCQKDFVNMVCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


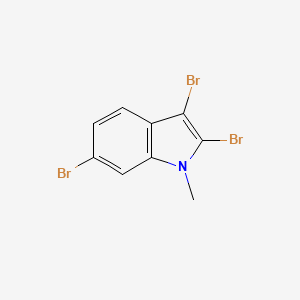
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)
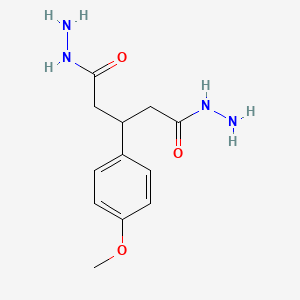
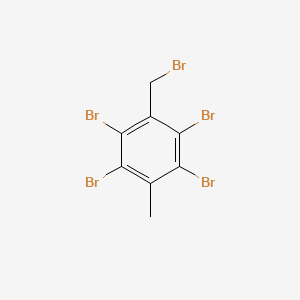
![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)

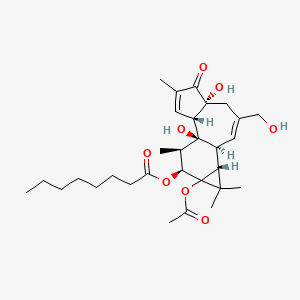
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)
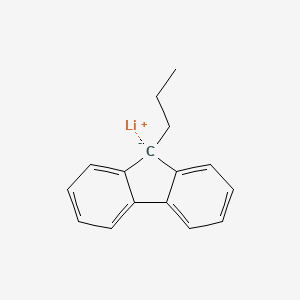
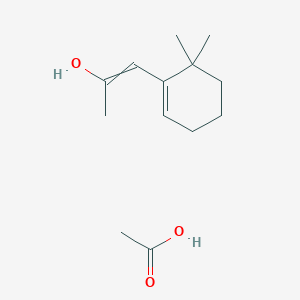
![N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide](/img/structure/B14464384.png)
